3-Bromo-5-fluoro-4-(methoxymethyl)pyridine
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Overview
Description
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7BrFNO. It is a pyridine derivative, characterized by the presence of bromine, fluorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine typically involves the bromination and fluorination of a pyridine derivative. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition, receptor binding, or other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Another pyridine derivative with similar halogen substitution.
3-Bromo-5-fluorobenzaldehyde: A benzaldehyde derivative with bromine and fluorine substitution.
5-Bromo-2-methoxypyridine: A pyridine derivative with bromine and methoxy substitution.
Uniqueness
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is unique due to the presence of both bromine and fluorine atoms along with a methoxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEGEKBIDCEEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NC=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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